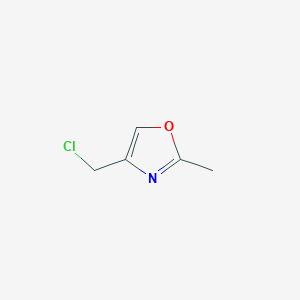

4-(Chloromethyl)-2-methyl-1,3-oxazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSQXKLNZCIOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617073 | |

| Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141399-53-3 | |

| Record name | 4-(Chloromethyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)-2-methyl-1,3-oxazole: Physicochemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-methyl-1,3-oxazole, with the CAS number 141399-53-3, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The 1,3-oxazole scaffold is a privileged structure found in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of a reactive chloromethyl group at the 4-position makes this compound a versatile intermediate for the synthesis of more complex molecular architectures, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential applications of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available and predicted physicochemical properties. It is important to note that some values are estimated based on data from structurally related compounds and computational models.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 141399-53-3 | [3] |

| Molecular Formula | C₅H₆ClNO | [4] |

| Molecular Weight | 131.56 g/mol | Calculated |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available for the specific compound. Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | General chemical principles |

| Predicted XlogP3-AA | 1.3 | Computational prediction |

| Appearance | Likely a liquid or low-melting solid at room temperature | General observation for similar small molecules |

Note: The lack of extensive experimental data highlights an opportunity for further characterization of this compound.

Spectral Data Interpretation

-

¹H NMR (Predicted):

-

A singlet for the methyl protons (CH ₃) at the 2-position is expected around δ 2.4-2.6 ppm.

-

A singlet for the chloromethyl protons (CH ₂Cl) at the 4-position is anticipated around δ 4.5-4.7 ppm.

-

A singlet for the proton at the 5-position of the oxazole ring (CH ) would likely appear downfield, around δ 7.5-7.7 ppm.

-

-

¹³C NMR (Predicted):

-

The methyl carbon ( C H₃) at the 2-position would resonate around δ 13-15 ppm.

-

The chloromethyl carbon ( C H₂Cl) at the 4-position is expected in the range of δ 40-45 ppm.

-

The carbon at the 5-position ( C H) of the oxazole ring would likely appear around δ 125-130 ppm.

-

The carbon at the 4-position ( C -CH₂Cl) is predicted to be in the region of δ 140-145 ppm.

-

The carbon at the 2-position ( C -CH₃) would be the most downfield, likely around δ 160-165 ppm.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ would be observed at m/z 131 and a characteristic [M+2]⁺ peak at m/z 133 with an approximate intensity ratio of 3:1, indicative of the presence of a chlorine atom.

-

Common fragmentation patterns would involve the loss of a chlorine radical (•Cl) to give a fragment at m/z 96, and the loss of the chloromethyl group (•CH₂Cl) to yield a fragment at m/z 82.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic C-H stretching vibrations for the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

-

A C=N stretching vibration from the oxazole ring is expected around 1650-1600 cm⁻¹.

-

C-O-C stretching bands of the oxazole ring will likely appear in the 1100-1250 cm⁻¹ region.

-

A C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range.

-

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in readily available literature. However, its synthesis can be approached through established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis or the Van Leusen reaction.

Proposed Synthetic Pathway: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[5][6] For the synthesis of this compound, the starting material would be N-(1-chloro-3-oxobutan-2-yl)acetamide.

References

- 1. 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole|High-Quality Research Chemical [benchchem.com]

- 3. 141399-53-3|4-(Chloromethyl)-2-methyloxazole|BLD Pharm [bldpharm.com]

- 4. 1196157-12-6|2-(Chloromethyl)-4-methyl-1,3-oxazole|BLD Pharm [bldpharm.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

An In-depth Technical Guide to 4-(Chloromethyl)-2-methyl-1,3-oxazole and Related Compounds

Introduction

Chemical Structure

The structure of 4-(chloromethyl)-2-methyl-1,3-oxazole consists of a five-membered 1,3-oxazole ring substituted with a methyl group at the 2-position and a chloromethyl group at the 4-position.

Physicochemical Data of Related 4-(Chloromethyl)-1,3-oxazole Derivatives

Quantitative data for a range of structurally similar 4-(chloromethyl)-1,3-oxazole derivatives are summarized in the table below for comparative analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole | 678165-08-7 | C10H7Cl2NO | 228.07 |

| 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole | 475481-99-3 | C12H12ClNO2 | Not specified |

| 4-(Chloromethyl)-2-phenyl-1,3-oxazole | 30494-97-4 | C10H8ClNO | 193.63 |

| 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole | 777823-76-4 | C6H8ClNO | 145.59 |

| 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | 103788-61-0 | C11H10ClNO | 207.66 |

| 4-(Chloromethyl)-2-(p-tolyl)-1,3-oxazole | 33162-05-9 | C11H10ClNO | 207.65 |

| 4-(Chloromethyl)-5-methyl-2-(p-tolyl)-1,3-oxazole | 137090-44-9 | C12H12ClNO | 221.68 |

| 4-(Chloromethyl)-2,5-diphenyl-1,3-oxazole | Not available | C16H12ClNO | 269.73 |

| 4-(Chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole | Not available | C13H14ClNO | 235.08 (approx.) |

| 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole | Not available | C10H7Cl2NO | 228.07 |

Note: Data compiled from multiple sources.[1][4][5][6][7][8][9][10][11][12]

Experimental Protocols: Synthesis

A common and direct method for synthesizing 4-(chloromethyl)-2-substituted-1,3-oxazoles is through the reaction of a primary amide with an α-haloketone, such as 1,3-dichloroacetone.[1][4] This classical approach involves condensation and subsequent dehydrocyclization to form the oxazole ring.[4]

General Protocol for the Synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamide (as the precursor for the 2-methyl group) in a suitable solvent.

-

Addition of Reagents: To this solution, add an equimolar amount of 1,3-dichloroacetone. The 1,3-dichloroacetone serves as the source for the C4 and C5 atoms of the oxazole ring, along with the chloromethyl group.[4]

-

Reaction Conditions: The reaction mixture is typically heated to reflux. The reaction may be conducted in the presence of a dehydrating agent to facilitate the removal of water and drive the final aromatization step.[4]

-

Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the pure this compound.

Caption: General synthesis of this compound.

Reactivity and Further Functionalization

The chloromethyl group at the 4-position of the oxazole ring is a key functional handle for further molecular elaboration. This group is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functionalities.

Nucleophilic Substitution Reactions:

The carbon-chlorine bond in the chloromethyl group is polarized, making the carbon atom electrophilic. It readily reacts with a wide range of nucleophiles, such as amines, thiols, and alkoxides, to displace the chloride ion.[13] This reactivity is fundamental for building more complex molecular architectures.

Experimental Protocol for Nucleophilic Substitution:

-

Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a reaction flask.

-

Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol in the presence of a base) to the solution.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion. The progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated. The final product is purified by column chromatography or other suitable methods.

Caption: Reactivity of the chloromethyl group via nucleophilic substitution.

Applications in Drug Development

The 1,3-oxazole nucleus is a common motif in a wide array of natural products and synthetic compounds that exhibit potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][14] Consequently, this compound and its analogs are valuable intermediates in medicinal chemistry for the synthesis of novel therapeutic agents. The ability to easily functionalize the chloromethyl group allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.

References

- 1. 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole|High-Quality Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals: A review | Semantic Scholar [semanticscholar.org]

- 4. 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole | 678165-08-7 | Benchchem [benchchem.com]

- 5. 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole AldrichCPR 475481-99-3 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-oxazole | C11H10ClNO | CID 15555113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole DiscoveryCPR 137090-44-9 [sigmaaldrich.com]

- 11. PubChemLite - 4-(chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole (C13H14ClNO) [pubchemlite.lcsb.uni.lu]

- 12. scbt.com [scbt.com]

- 13. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group on an Oxazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chloromethyl-substituted oxazole is a pivotal building block in synthetic and medicinal chemistry. The inherent reactivity of the chloromethyl group, modulated by the electronic properties of the oxazole ring, provides a versatile handle for the introduction of diverse functionalities. This guide offers a comprehensive examination of the reactivity of the chloromethyl group at the 2, 4, and 5-positions of the oxazole ring. It details common reaction types, provides specific experimental protocols, and presents quantitative data on reaction yields. Furthermore, this document explores the application of these reactive intermediates in drug discovery, with a particular focus on their role in the synthesis of kinase inhibitors, and visualizes a key signaling pathway targeted by such molecules.

Core Reactivity Principles

The reactivity of the chloromethyl group on an oxazole ring is predominantly governed by its susceptibility to bimolecular nucleophilic substitution (SN2) reactions . The chlorine atom serves as an effective leaving group, and the adjacent methylene carbon is the electrophilic site for nucleophilic attack.

Several factors influence the rate and outcome of these reactions:

-

Position of the Chloromethyl Group: The electronic nature of the oxazole ring influences the electrophilicity of the chloromethyl carbon. The electron-withdrawing character of the ring enhances this reactivity. While comprehensive kinetic studies directly comparing the 2, 4, and 5-isomers are scarce in the literature, the reactivity is generally considered to be high across all positions, analogous to benzylic halides.

-

Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.[1] A wide array of nucleophiles, including amines, thiols, alkoxides, and carbanions, readily displace the chloride.

-

Leaving Group: While this guide focuses on the chloromethyl group, it is noteworthy that the corresponding bromomethyl derivatives are more reactive due to the better leaving group ability of bromide compared to chloride.[1] This often translates to milder reaction conditions and higher yields.[1]

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed as they can stabilize the transition state of the SN2 reaction.

Key Chemical Transformations and Quantitative Data

The chloromethyl group on the oxazole ring is a versatile handle for a variety of chemical transformations, most notably nucleophilic substitutions. These reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceutical agents.

Nucleophilic Substitution Reactions

A broad spectrum of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Table 1: Nucleophilic Substitution Reactions of 2-Chloromethyl-4,5-diphenyloxazole

| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Ethanolamine | Ethanolamine | Ethanol | Reflux | 6 | 2-((2-Hydroxyethyl)aminomethyl)-4,5-diphenyloxazole | - |

| Cyclohexylamine | Cyclohexylamine, TEA | THF | 60 | 2 | 2-((Cyclohexylamino)methyl)-4,5-diphenyloxazole | - |

| Aniline | Aniline | - | 85 | 12 | 2-((Phenylamino)methyl)-4,5-diphenyloxazole | - |

| Diethylamine | Diethylamine | Benzene | Reflux | 3 | 2-((Diethylamino)methyl)-4,5-diphenyloxazole | - |

| Morpholine | Morpholine | Benzene | Reflux | 8 | 4-((4,5-Diphenyloxazol-2-yl)methyl)morpholine | - |

| N-Methylpiperazine | N-Methylpiperazine, TEA | THF | Reflux | 2 | 1-((4,5-Diphenyloxazol-2-yl)methyl)-4-methylpiperazine | - |

| Imidazole | Imidazole, NaH | DMF | 5 | 2 | 1-((4,5-Diphenyloxazol-2-yl)methyl)-1H-imidazole | - |

| Methoxide | NaOMe | MeOH | 5 to rt | 16 | 2-(Methoxymethyl)-4,5-diphenyloxazole | - |

| Ethoxide | NaOEt | EtOH | 5 to rt | 16 | 2-(Ethoxymethyl)-4,5-diphenyloxazole | - |

| 4-Bromophenoxide | 4-Bromophenol, K₂CO₃ | DMF | 100 | - | 2-((4-Bromophenoxy)methyl)-4,5-diphenyloxazole | - |

| Thiocyanate | KSCN | Acetone | Reflux | 3 | (4,5-Diphenyloxazol-2-yl)methyl thiocyanate | - |

| Thiophenoxide | PhSH, NaH | DMF | 5 to rt | - | 2-((Phenylthio)methyl)-4,5-diphenyloxazole | - |

| Cyanide | NaCN | DMF | 10 to rt | 16 | 2-(4,5-Diphenyloxazol-2-yl)acetonitrile | - |

| Diethyl malonate | Diethyl malonate, NaH | THF | 5 to rt | 16 | Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate | 40 |

Data sourced from a study on 2-(halomethyl)-4,5-diaryloxazoles. While specific yields for all reactions were not provided in the source, the successful synthesis of the listed products was reported.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving chloromethyl oxazoles.

General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the reaction of a 2-chloromethyl-4,5-diphenyloxazole with a primary amine.

Materials:

-

2-Chloromethyl-4,5-diphenyloxazole (1.0 eq)

-

Primary amine (1.2 eq)

-

Sodium hydride (NaH) (1.5 eq) or Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-chloromethyl-4,5-diphenyl-oxazole in a suitable solvent (e.g., DMF, DMSO), add the primary amine and a base (e.g., NaH or a higher excess of a weaker base like TEA).

-

Heat the reaction mixture to 60-80°C and stir for 8-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Williamson Ether Synthesis

This protocol details the synthesis of an ether from a chloromethyl oxazole and a phenol.

Materials:

-

Chloromethyl oxazole (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of potassium carbonate in DMF, add the phenol at room temperature.

-

After 15 minutes, add a solution of the chloromethyl oxazole in DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

C-Alkylation of Diethyl Malonate for Oxaprozin Synthesis

This protocol outlines a key step in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, involving the C-alkylation of diethyl malonate with a 2-halomethyl-4,5-diphenyl-oxazole.[2] While the bromo-analog is often preferred for higher yields, the chloro-derivative can also be used.[1]

Materials:

-

2-Chloromethyl-4,5-diphenyl-oxazole (1.0 eq)

-

Diethyl malonate (1.1 eq)

-

Sodium ethoxide (NaOEt) (1.1 eq)

-

Absolute ethanol

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask. To this solution, add diethyl malonate dropwise with stirring. Stir for 15 minutes.

-

Alkylation: Add a solution of 2-chloromethyl-4,5-diphenyl-oxazole in absolute ethanol. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in water and extract with diethyl ether. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product, diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate, can be purified by silica gel column chromatography.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Oxazole derivatives are prevalent in medicinal chemistry, often serving as scaffolds for the development of potent and selective kinase inhibitors.[3][4] The ability to easily functionalize the oxazole core via the reactive chloromethyl handle is a significant advantage in structure-activity relationship (SAR) studies.

A notable target for oxazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[3] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

References

A Technical Guide to the Spectroscopic Characterization of 4-(Chloromethyl)-2-methyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(chloromethyl)-2-methyl-1,3-oxazole. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to aid in the synthesis and characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be used as a reference for the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 (oxazole ring) | ~7.3 - 7.5 | Singlet |

| -CH₂Cl | ~4.6 - 4.8 | Singlet |

| -CH₃ | ~2.4 - 2.6 | Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (oxazole ring) | ~161 - 163 |

| C-4 (oxazole ring) | ~140 - 142 |

| C-5 (oxazole ring) | ~128 - 130 |

| -CH₂Cl | ~35 - 37 |

| -CH₃ | ~13 - 15 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 145.02 | Molecular ion (for ³⁵Cl) |

| [M+2]⁺ | 147.02 | Isotope peak for ³⁷Cl |

| [M-Cl]⁺ | 110.05 | Loss of chlorine |

| [M-CH₂Cl]⁺ | 96.04 | Loss of chloromethyl group |

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=N stretch (oxazole ring) | ~1600 - 1650 |

| C=C stretch (oxazole ring) | ~1500 - 1580 |

| C-O-C stretch (oxazole ring) | ~1050 - 1150 |

| C-H stretch (methyl) | ~2950 - 3000 |

| C-Cl stretch | ~650 - 800 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a spectral width of 0-12 ppm.

-

Employ a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds between scans.

3. ¹³C NMR Acquisition:

-

Use a broadband probe to acquire the proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to 0-200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

4. Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Reference the spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Neat Liquid/Solid Film: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a Nujol mull or a KBr pellet can be prepared.

-

Solution: Alternatively, dissolve a small amount of the compound in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a liquid sample cell.

2. Data Acquisition:

-

Record a background spectrum of the sample holder (and solvent, if applicable).

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

3. Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

2. Instrumentation and Ionization:

-

Utilize a mass spectrometer with an Electron Ionization (EI) source.

-

Set the ionization energy to 70 eV.

3. Mass Analysis:

-

Introduce the sample into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS).

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the resulting ions based on their mass-to-charge ratio (m/z).

4. Data Acquisition and Analysis:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observed for chlorine-containing fragments.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of this compound. A common route to substituted oxazoles is the reaction of an α-haloketone with an amide.[1]

Caption: A flowchart illustrating the synthesis and spectroscopic characterization of the target compound.

References

4-(Chloromethyl)-2-methyl-1,3-oxazole: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Chloromethyl)-2-methyl-1,3-oxazole. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally similar molecules and general chemical principles to provide robust recommendations for its handling and storage.

Core Stability Profile

This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis. Its utility is largely derived from the reactive chloromethyl group attached to the oxazole ring.[1][2] This reactivity, however, also dictates its stability profile, making it susceptible to degradation if not handled and stored correctly. The primary degradation pathway is likely nucleophilic substitution at the chloromethyl site, with hydrolysis being a key concern.

Key Stability Considerations:

-

Temperature: Elevated temperatures are expected to accelerate the rate of degradation. For analogous compounds such as 2-(Chloromethyl)-4-methyl-1,3-oxazole and 2-Chloromethyl-oxazole, storage at low temperatures (freezer conditions) is recommended.[1]

-

Moisture: The presence of water can lead to hydrolysis of the chloromethyl group, forming the corresponding hydroxymethyl derivative. Therefore, exposure to moisture and humidity should be strictly avoided. A safety data sheet for a related compound, 4-(Chloromethyl)-2-thien-2-yl-1,3-oxazole, advises storing the container tightly closed in a dry place.

-

Inert Atmosphere: To prevent potential oxidative degradation and reactions with atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, as recommended for similar chloromethyl oxazole derivatives.

The following table summarizes the likely stability profile of this compound based on available data for related compounds.

| Parameter | Impact on Stability | Rationale |

| Temperature | High | Increased temperature accelerates degradation reactions. |

| Moisture/Humidity | High | Prone to hydrolysis of the reactive chloromethyl group. |

| Light | Moderate | While specific data is unavailable, light can catalyze degradation in some organic molecules. Protection from light is a prudent measure. |

| Oxygen | Low to Moderate | While not the primary concern, an inert atmosphere is recommended to prevent any potential oxidative processes. |

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended. These are based on the storage advice for structurally analogous compounds.

| Condition | Recommendation |

| Temperature | Store in a freezer, at or below -20°C. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). |

| Container | Use a tightly sealed, airtight container. Amber glass vials are recommended to protect from light. |

| Environment | Store in a dry, well-ventilated area, away from sources of ignition and incompatible materials. |

Experimental Protocols: Forced Degradation Studies

A typical forced degradation study would involve the following steps:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

-

Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) for a defined period.

-

Photolytic Degradation: The solid compound and a solution are exposed to UV and visible light.

-

-

Sample Analysis: The stressed samples are analyzed at various time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

-

Characterization of Degradants: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Logical Relationship of Storage and Stability

The following diagram illustrates the critical relationship between proper storage conditions and the preservation of this compound's chemical stability.

Caption: Relationship between storage and stability.

References

Health and safety information for 4-(Chloromethyl)-2-methyl-1,3-oxazole

This technical guide provides comprehensive health and safety information for 4-(Chloromethyl)-2-methyl-1,3-oxazole, a heterocyclic compound utilized in chemical synthesis. The data presented is compiled from safety data sheets of structurally similar compounds and is intended to guide researchers, scientists, and drug development professionals in its safe handling and use.

Hazard Identification and Classification

GHS Hazard Statements (inferred):

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Pictograms (inferred):

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

Signal Word (inferred):

-

Danger

Physical and Chemical Properties

Quantitative data for the target compound is limited. The table below summarizes available information for a structurally related compound, 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClNO | |

| Molecular Weight | 221.68 g/mol | |

| Form | Solid | |

| Flash Point | Not applicable |

Safe Handling and Storage

Strict adherence to safety protocols is essential when working with this compound.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid dust formation.[2]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2][3] For operations with a risk of significant exposure, a full-face respirator may be necessary.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Keep away from heat, sparks, and open flames.[3]

-

Store in a corrosives area.[3]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

First-Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][3] |

Accidental Release and Disposal

Accidental Release:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Prevent further leakage or spillage if safe to do so.[2]

-

Contain the spill using an inert absorbent material.

-

Collect the material and place it in a suitable container for disposal.[2]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant.[3]

-

Do not allow the product to enter drains or sewer systems.[2]

Experimental Protocols and Reactivity

General Nucleophilic Substitution Protocol (Illustrative):

The chloromethyl group is a reactive site for SN2 reactions, allowing for the introduction of various functional groups.[4]

-

Preparation: In a fume hood, dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon).

-

Reagent Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol) to the reaction mixture. A base may be required to facilitate the reaction.

-

Reaction: Stir the mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic byproducts.

-

Purification: Purify the product using techniques such as column chromatography, crystallization, or distillation.

Reactivity:

-

The chloromethyl group is an excellent electrophile, susceptible to nucleophilic substitution by amines, thiols, alkoxides, and other nucleophiles.[4]

-

Detailed reactivity data for this compound is not available, but it is expected to be a versatile intermediate for synthesizing a range of derivatives.[4][5]

Visualized Workflows and Relationships

Caption: Risk assessment and handling workflow for this compound.

Caption: General experimental workflow for nucleophilic substitution.

References

- 1. chemical-label.com [chemical-label.com]

- 2. echemi.com [echemi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-(Chloromethyl)-2-ethyl-1,3-oxazole | 675148-77-3 | Benchchem [benchchem.com]

- 5. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4-(Chloromethyl)-2-methyl-1,3-oxazole

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 4-(Chloromethyl)-2-methyl-1,3-oxazole

Executive Summary

This document serves as a technical guide on this compound, a heterocyclic compound of potential interest in chemical synthesis and drug discovery. However, a thorough investigation to compile this guide has revealed a significant challenge: the absence of readily available commercial suppliers and detailed public-domain technical data for this specific molecule.

Our extensive search for commercial sources, safety data sheets (SDS), certificates of analysis (CoA), and established experimental protocols for this compound has not yielded specific results. The information available is for structurally related but distinct oxazole derivatives. This guide will, therefore, outline the general characteristics of the this compound structure, discuss the synthetic strategies that could potentially be employed for its preparation based on general oxazole synthesis, and highlight the current information gap.

Introduction to this compound

This compound is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The key structural features are a chloromethyl group at the 4-position and a methyl group at the 2-position. This combination of a reactive chloromethyl handle and a stable methyl-substituted oxazole core suggests its potential as a versatile building block in organic synthesis. The chloromethyl group can serve as an electrophilic site for nucleophilic substitution, allowing for the introduction of various functional groups and the elaboration of more complex molecular architectures.

Potential Synthetic Approaches

A plausible synthetic workflow for this compound is depicted below. This proposed pathway is illustrative and would require experimental validation and optimization.

Figure 1. Proposed Robinson-Gabriel synthesis of this compound.

Commercial Availability and Data

As of the date of this report, we have been unable to identify any commercial suppliers that specifically list this compound in their catalogs. Searches for this compound and its potential CAS Registry Number did not yield any specific product pages with technical data such as purity, price, or available quantities. Consequently, no quantitative data can be summarized in tabular form, and no supplier-provided experimental protocols or safety data sheets can be cited.

Conclusion and Recommendations

This compound represents a potentially useful but currently non-commercialized chemical entity. For researchers, scientists, and drug development professionals interested in utilizing this specific molecule, the primary path forward would be custom synthesis.

It is recommended that any research program requiring this compound should:

-

Conduct a thorough literature search for any patented or published synthetic procedures that may not be captured in general chemical databases.

-

If no specific procedure is found, develop a synthetic route based on established oxazole syntheses, such as the one proposed in this guide.

-

Perform rigorous characterization of the synthesized material using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

This guide will be updated if and when commercial sources and detailed technical information for this compound become available.

The Robinson-Gabriel Synthesis: A Technical Guide to Substituted Oxazoles for Researchers and Drug Development Professionals

Abstract

The Robinson-Gabriel synthesis is a powerful and versatile chemical reaction for the synthesis of substituted oxazoles, a heterocyclic motif of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the Robinson-Gabriel synthesis, including its core mechanism, modern variations, and applications. Detailed experimental protocols for key transformations are presented, alongside a quantitative analysis of reaction yields under various conditions to aid in experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the application of this important reaction.

Introduction

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a common substructure in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] The Robinson-Gabriel synthesis, first reported independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, is a classic and enduring method for the construction of the oxazole ring.[3] The reaction involves the intramolecular cyclodehydration of a 2-acylamino ketone precursor, typically in the presence of a dehydrating agent.[1]

The versatility of the Robinson-Gabriel synthesis lies in its ability to accommodate a wide range of substituents on the oxazole core, making it a valuable tool for the generation of diverse chemical libraries for drug discovery. Over the years, numerous modifications and improvements to the original procedure have been developed, including the use of milder reagents and the development of one-pot and solid-phase syntheses, further expanding its utility.[2] This guide will delve into the mechanistic underpinnings of the Robinson-Gabriel synthesis, provide a detailed comparison of various reaction conditions, and offer practical experimental protocols for its implementation in a laboratory setting.

Reaction Mechanism and Key Intermediates

The generally accepted mechanism of the Robinson-Gabriel synthesis proceeds through several key steps, initiated by the activation of the 2-acylamino ketone substrate by a dehydrating agent, which is often a strong acid.[4]

The key stages of the reaction are as follows:

-

Protonation of the Ketone Carbonyl: In the presence of a strong acid, the carbonyl oxygen of the ketone is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The oxygen atom of the amide carbonyl then acts as a nucleophile, attacking the protonated and activated ketone carbonyl. This intramolecular cyclization forms a five-membered ring intermediate, a protonated oxazoline derivative.

-

Dehydration: The final step involves the elimination of a molecule of water from the cyclic intermediate to form the stable, aromatic oxazole ring.

Caption: The reaction mechanism of the Robinson-Gabriel synthesis.

Quantitative Data on Reaction Yields

The yield of the Robinson-Gabriel synthesis is highly dependent on the nature of the substrate, the choice of dehydrating agent, and the reaction conditions. The following table summarizes representative yields for the synthesis of various substituted oxazoles.

| Entry | Starting Material | Dehydrating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 2-(Benzoylamino)acetophenone | H₂SO₄ | Acetic Anhydride | 90-100 | 1-4 | 2,5-Diphenyloxazole | ~80-90 | [5] |

| 2 | Ugi-adduct of 2,4-dimethoxybenzylamine | H₂SO₄ | - | 60 | 2 | 2,4,5-Trisubstituted oxazole | 72 | [1] |

| 3 | Oxazolone template with benzene | AlCl₃/TfOH | Benzene | RT | 48 | 2,5-Diphenyloxazole | 85 | |

| 4 | Oxazolone template with toluene | AlCl₃/TfOH | Toluene | RT | 48 | 2-Phenyl-5-(p-tolyl)oxazole | 82 | |

| 5 | N-(1-oxo-1-phenylpropan-2-yl)benzamide | POCl₃ | DMF | 80 | 2 | 2-Phenyl-4-methyl-5-phenyloxazole | ~70-80 | [1] |

| 6 | β-keto amide from Dakin-West reaction | H₂SO₄ | Acetic Anhydride | 90 | 0.5 | Dual PPARα/γ agonist precursor | High | [2] |

| 7 | Ugi-adduct with cyclopentyl isocyanide | H₂SO₄ | - | 60 | 2 | 2,4,5-Trisubstituted oxazole with cyclopentyl | 68 | [1] |

| 8 | Ugi-adduct with cyclohexyl isocyanide | H₂SO₄ | - | 60 | 2 | 2,4,5-Trisubstituted oxazole with cyclohexyl | 75 | [1] |

Experimental Protocols

Synthesis of a 2-Acylamino Ketone Precursor: 2-(Benzoylamino)acetophenone

This protocol describes the synthesis of a common starting material for the Robinson-Gabriel synthesis.

Materials:

-

2-Aminoacetophenone hydrochloride

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add pyridine (2.2 eq) to the suspension.

-

Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-(benzoylamino)acetophenone.

Caption: Workflow for the synthesis of 2-(benzoylamino)acetophenone.

Classic Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole using Sulfuric Acid

This protocol describes the traditional method for the synthesis of a 2,5-disubstituted oxazole.[5]

Materials:

-

2-(Benzoylamino)acetophenone

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(benzoylamino)acetophenone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 90-100 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous solution with saturated NaHCO₃ solution until the pH is 7-8.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 2,5-diphenyloxazole.

Wipf's Modification for Acid-Sensitive Substrates

This two-step protocol is suitable for substrates that are not stable under strongly acidic conditions.[2]

Step A: Oxidation of β-hydroxy amide with Dess-Martin Periodinane

Materials:

-

β-hydroxy amide

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve the β-hydroxy amide (1.0 eq) in anhydrous DCM.

-

Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

-

Stir the mixture for 1-3 hours, monitoring the conversion to the intermediate β-keto amide by TLC.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, dry, and concentrate to yield the crude β-keto amide, which can be used in the next step without further purification.

Step B: Cyclodehydration with Triphenylphosphine and Iodine

Materials:

-

Crude β-keto amide from Step A

-

Anhydrous acetonitrile (MeCN) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the crude β-keto amide in anhydrous MeCN or THF.

-

Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

-

Cool the mixture to 0 °C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous Na₂S₂O₃ solution.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by silica gel chromatography to yield the desired substituted oxazole.

Caption: Workflow for Wipf's modification of the Robinson-Gabriel synthesis.

Applications in Drug Development

The Robinson-Gabriel synthesis and its modifications have been instrumental in the synthesis of numerous biologically active molecules and approved drugs. The oxazole core serves as a versatile scaffold that can be readily functionalized to modulate the pharmacological properties of a compound.

For instance, the synthesis of a dual PPARα/γ agonist, with potential therapeutic benefits for type 2 diabetes, utilizes a Robinson-Gabriel cyclodehydration as a key step in its synthetic route.[2] The ability to introduce diverse substituents at various positions of the oxazole ring through this synthesis allows for the fine-tuning of receptor binding and pharmacokinetic profiles.

Furthermore, the oxazole motif is present in several natural products with potent biological activities, and the Robinson-Gabriel synthesis has been employed in the total synthesis of such compounds.[2] The development of solid-phase versions of the Robinson-Gabriel synthesis has also enabled the creation of large libraries of oxazole-containing compounds for high-throughput screening in drug discovery campaigns.[2]

Conclusion

The Robinson-Gabriel synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and adaptable method for the preparation of substituted oxazoles. Its tolerance of a wide range of functional groups and the development of milder and more efficient protocols have solidified its importance in both academic research and industrial drug development. The detailed experimental procedures and quantitative data presented in this guide are intended to facilitate the successful application of this powerful synthetic tool. As the demand for novel therapeutic agents continues to grow, the Robinson-Gabriel synthesis is poised to play an ongoing and critical role in the discovery and development of new medicines.

References

The Van Leusen Reaction: A Comprehensive Guide to the Synthesis of 4,5-Disubstituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active molecules. The Van Leusen reaction provides a powerful and versatile methodology for the synthesis of substituted oxazoles, and its adaptation for the preparation of 4,5-disubstituted oxazoles offers a direct route to compounds with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the Van Leusen reaction for the synthesis of 4,5-disubstituted oxazoles, focusing on key methodologies, experimental protocols, and quantitative data to support researchers in this field.

Core Principles: The Van Leusen Reaction for Oxazole Synthesis

The Van Leusen oxazole synthesis is a well-established method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[1][2] TosMIC is a unique building block possessing an acidic α-proton, an isocyanide group, and a tosyl group that can act as a leaving group.[3] The reaction generally proceeds by the deprotonation of TosMIC, followed by a nucleophilic attack on an aldehyde and subsequent cyclization and elimination to form the oxazole ring.[3]

For the synthesis of 4,5-disubstituted oxazoles, the reaction is typically performed as a one-pot procedure involving an initial alkylation of TosMIC with an aliphatic halide, followed by the addition of an aldehyde.[4] This approach allows for the introduction of substituents at both the 4- and 5-positions of the oxazole ring in a single synthetic sequence.

Reaction Mechanism

The generally accepted mechanism for the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles proceeds through the following key steps:[1]

-

Deprotonation of TosMIC: A base, such as potassium carbonate, deprotonates the acidic α-carbon of TosMIC to form a carbanion.

-

Alkylation: The TosMIC carbanion acts as a nucleophile and attacks an aliphatic halide, leading to the formation of an α-substituted TosMIC derivative.

-

Second Deprotonation: The base then removes the remaining acidic proton on the α-carbon of the substituted TosMIC.

-

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of an aldehyde.

-

Cyclization: The intermediate undergoes an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.

-

Elimination: Finally, the elimination of the tosyl group, promoted by the base, leads to the formation of the aromatic 4,5-disubstituted oxazole.

Caption: General mechanism of the Van Leusen reaction for 4,5-disubstituted oxazoles.

Methodologies and Experimental Protocols

Two prominent methods for the synthesis of 4,5-disubstituted oxazoles via the Van Leusen reaction are the one-pot synthesis in ionic liquids and a microwave-assisted approach.

One-Pot Synthesis in Ionic Liquids

This method offers an environmentally friendly and efficient route to 4,5-disubstituted oxazoles.[4][5][6] Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), serve as recyclable solvents.[4]

-

To a mixture of tosylmethyl isocyanide (TosMIC) (1.0 mmol) and potassium carbonate (K₂CO₃) (3.0 mmol) in 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2.5 mL), add the aliphatic halide (1.5 mmol).

-

Stir the mixture vigorously at room temperature for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the TosMIC is consumed.

-

Add the aldehyde (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature for approximately 10 hours.

-

Upon completion, pour the reaction mixture into water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.

Caption: Experimental workflow for the one-pot synthesis of 4,5-disubstituted oxazoles.

The one-pot Van Leusen synthesis in [bmim]Br has been shown to be effective for a variety of aliphatic halides and aldehydes, affording high yields of the corresponding 4,5-disubstituted oxazoles.[1]

| Entry | Aliphatic Halide (R¹-X) | Aldehyde (R²-CHO) | Product | Yield (%)[1] |

| 1 | 1-Bromobutane | Benzaldehyde | 4-Butyl-5-phenyloxazole | 92 |

| 2 | 1-Bromobutane | 4-Chlorobenzaldehyde | 4-Butyl-5-(4-chlorophenyl)oxazole | 95 |

| 3 | 1-Bromobutane | 4-Methylbenzaldehyde | 4-Butyl-5-(p-tolyl)oxazole | 90 |

| 4 | 1-Bromobutane | 4-Fluorobenzaldehyde | 4-Butyl-5-(4-fluorophenyl)oxazole | 94 |

| 5 | 1-Bromobutane | 4-Bromobenzaldehyde | 4-Butyl-5-(4-bromophenyl)oxazole | 93 |

| 6 | 1-Bromobutane | 2-Naphthaldehyde | 4-Butyl-5-(naphthalen-2-yl)oxazole | 88 |

| 7 | 1-Bromobutane | 2-Thiophenecarboxaldehyde | 4-Butyl-5-(thiophen-2-yl)oxazole | 85 |

| 8 | 1-Bromopentane | Benzaldehyde | 4-Pentyl-5-phenyloxazole | 91 |

| 9 | 1-Bromohexane | Benzaldehyde | 4-Hexyl-5-phenyloxazole | 89 |

| 10 | Benzyl bromide | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 87 |

| 11 | Ethyl bromoacetate | Benzaldehyde | Ethyl 2-(5-phenyloxazol-4-yl)acetate | 82 |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times.[7][8] For the Van Leusen reaction, microwave irradiation has been primarily applied to the synthesis of 4,5-disubstituted oxazolines, which are the immediate precursors to the desired oxazoles.[1][7] A subsequent elimination step is required to furnish the aromatic oxazole.[1]

Note: This protocol yields the oxazoline precursor. A subsequent base-promoted elimination of the tosyl group is necessary to obtain the 4,5-disubstituted oxazole.

-

In a microwave process vial, combine the aldehyde (3 mmol), TosMIC (3 mmol), and potassium phosphate (K₃PO₄) (3 mmol, 1 equiv.) in isopropanol.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 60 °C with a power of 280 W for the time required for the specific substrates (typically short durations).

-

After cooling, the reaction mixture can be worked up by standard procedures (e.g., extraction and purification) to isolate the 4,5-disubstituted oxazoline.

To obtain the final 4,5-disubstituted oxazole, the isolated oxazoline would need to undergo a base-promoted elimination of the tosyl group. Alternatively, adapting the conditions for 5-substituted oxazole synthesis (using 2 equivalents of base) with an α-substituted TosMIC could potentially lead directly to the 4,5-disubstituted product, though this would require further optimization.[1]

Caption: Logical workflow for the microwave-assisted synthesis of 4,5-disubstituted oxazoles.

Conclusion

The Van Leusen reaction is a robust and adaptable tool for the synthesis of 4,5-disubstituted oxazoles, a class of compounds with significant interest in medicinal chemistry. The one-pot synthesis in ionic liquids offers a green and high-yielding approach, while the microwave-assisted method provides a means to rapidly access the oxazoline precursors. The choice of methodology will depend on the specific synthetic goals, available equipment, and desired throughput. This guide provides the necessary foundational knowledge, including reaction mechanisms, detailed experimental protocols, and quantitative data, to empower researchers to effectively utilize the Van Leusen reaction in their pursuit of novel 4,5-disubstituted oxazoles for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar [semanticscholar.org]

- 9. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Chloromethyl)oxazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among the various substituted oxazoles, derivatives featuring a 4-(chloromethyl) group represent a particularly reactive and versatile class of intermediates for the synthesis of novel therapeutic agents. The presence of the chloromethyl group provides a convenient handle for synthetic elaboration, enabling the exploration of diverse chemical space and the optimization of pharmacological activity. This technical guide provides a comprehensive review of the synthesis, biological activities, and potential mechanisms of action of 4-(chloromethyl)oxazole derivatives, with a focus on their applications in drug discovery.

Synthesis of 4-(Chloromethyl)oxazole Derivatives

The synthesis of the 4-(chloromethyl)oxazole core and its analogues can be achieved through several established synthetic routes. The reactivity of the chloromethyl group makes these compounds valuable building blocks for further chemical modifications.

One common strategy involves the cyclization of precursors that already contain the chloromethyl moiety or a group that can be readily converted to it. For instance, 4-chloromethyl-2-aryloxazoles can be prepared from substituted benzoic acids. The process involves the conversion of the benzoic acid to the corresponding benzoyl chloride, which is then reacted with ammonium hydroxide to form the benzamide. Subsequent reaction with 1,3-dichloropropanone yields the desired 4-chloromethyl-2-aryloxazole.[1]

Another versatile approach is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). This method is highly adaptable for the synthesis of various substituted oxazoles.[2]

A general synthetic workflow for the preparation of substituted oxazoles, which can be adapted for 4-(chloromethyl) derivatives, is outlined below.

Caption: General synthetic workflow for obtaining 4-(halomethyl)oxazole derivatives.

The 4-(chloromethyl) group serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, thereby generating a library of derivatives for structure-activity relationship (SAR) studies.

Biological Activities of Substituted Oxazole Derivatives

Antimicrobial Activity

A study by Kaspady et al. investigated the antibacterial activity of a series of 2,4-disubstituted oxazoles and thiazoles.[3] Although not specifically focused on 4-(chloromethyl) derivatives, this study provides important data on the impact of substitution at the 4-position of the oxazole ring on antibacterial efficacy. The minimum inhibitory concentration (MIC) values for a selection of these compounds against various bacterial strains are summarized in the table below.

| Compound | R | R1 | S. aureus (MTCC 96) MIC (µg/mL) | B. subtilis (MTCC 441) MIC (µg/mL) | E. coli (MTCC 443) MIC (µg/mL) | P. aeruginosa (MTCC 424) MIC (µg/mL) |

| 2a | H | H | 62.5 | 125 | 250 | 500 |

| 2b | 4-Cl | H | 31.25 | 62.5 | 125 | 250 |

| 2c | 4-Br | H | 31.25 | 62.5 | 125 | 250 |

| 2d | 4-F | H | 62.5 | 125 | 250 | 500 |

| 2e | 4-NO2 | H | 125 | 250 | 500 | >500 |

| 2f | H | CH3 | 31.25 | 62.5 | 125 | 250 |

| 2g | 4-Cl | CH3 | 15.62 | 31.25 | 62.5 | 125 |

| 2h | 4-Br | CH3 | 15.62 | 31.25 | 62.5 | 125 |

| 2i | 4-F | CH3 | 31.25 | 62.5 | 125 | 250 |

| 2j | 4-NO2 | CH3 | 62.5 | 125 | 250 | 500 |

| Ciprofloxacin | - | - | 0.97 | 0.48 | 0.24 | 0.48 |

Data extracted from Kaspady et al., 2009.[3]

The results indicate that the nature of the substituent at the 4-position of the phenyl ring attached to the oxazole core significantly influences the antibacterial activity. Halogen substitution, particularly chloro and bromo groups, was found to be favorable for activity.

Anticancer Activity

Oxazole derivatives have been extensively investigated for their potential as anticancer agents.[4] While specific IC50 values for a series of 4-(chloromethyl)oxazole derivatives are not widely reported, studies on other substituted oxazoles have demonstrated potent activity against various cancer cell lines. For example, some oxazolone derivatives have been synthesized and evaluated for their cytotoxicity against the A549 cell line.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures and biological assays. The following provides a general outline of the experimental methodologies that can be adapted for the synthesis and evaluation of 4-(chloromethyl)oxazole derivatives, based on published procedures for related compounds.

General Procedure for the Synthesis of 2,4-Disubstituted Oxazoles

A common method for the synthesis of 2,4-disubstituted oxazoles involves the condensation of a substituted amide with a substituted phenacyl bromide in a suitable solvent, such as absolute ethanol.[3] The reaction mixture is typically refluxed for a period of time, and the resulting product can be isolated and purified by recrystallization.

Caption: A typical workflow for the synthesis and purification of 2,4-disubstituted oxazoles.

Antimicrobial Activity Assay (Micro-dilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using a micro-dilution method in a 96-well microtiter plate.

-

Preparation of Bacterial Suspension: A standardized bacterial suspension is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) count.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in the wells of the microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of 4-(chloromethyl)oxazole derivatives are not yet fully elucidated, the broader class of oxazole-containing compounds has been shown to interact with various biological pathways implicated in disease.

In the context of cancer, oxazole derivatives have been reported to exert their effects through the inhibition of several key signaling pathways. These include the inhibition of protein kinases, interference with microtubule dynamics, and the modulation of transcription factors.[4]

Caption: Potential signaling pathways targeted by oxazole derivatives in cancer.

For antimicrobial activity, the mechanism of action is likely to involve the disruption of essential cellular processes in the pathogen. Given the structural diversity of the oxazole derivatives, they may act on various targets, including enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

Conclusion and Future Directions

4-(Chloromethyl)oxazole derivatives represent a promising class of compounds for the development of new therapeutic agents. Their synthetic accessibility and the reactivity of the chloromethyl group allow for the generation of diverse libraries of compounds for biological screening. While the existing literature provides a solid foundation for the potential of substituted oxazoles in medicinal chemistry, further research is needed to fully explore the therapeutic potential of the 4-(chloromethyl)oxazole subclass.

Future studies should focus on:

-

The synthesis and systematic biological evaluation of a focused library of 4-(chloromethyl)oxazole derivatives to establish clear structure-activity relationships.

-

The elucidation of the specific molecular targets and mechanisms of action for the most potent compounds.

-

The optimization of the lead compounds to improve their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles.

By addressing these key areas, the full potential of 4-(chloromethyl)oxazole derivatives as a source of novel drug candidates can be realized.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Methyl-1,3-Oxazole Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic and nucleophilic characteristics of 2-methyl-1,3-oxazole systems. The strategic functionalization of this privileged heterocyclic scaffold is crucial in medicinal chemistry and materials science. This document details the reactivity of the 2-methyl-1,3-oxazole ring, presenting key quantitative data, experimental protocols for its derivatization, and visual representations of reaction pathways and workflows.

Core Concepts: Reactivity of the Oxazole Ring

The 1,3-oxazole ring is an electron-deficient aromatic heterocycle. The presence of the electronegative oxygen and nitrogen atoms significantly influences the electron density distribution within the ring, dictating its reactivity towards electrophiles and nucleophiles. The 2-methyl substituent in the 2-methyl-1,3-oxazole system further modulates this reactivity.

Nucleophilic Sites: The primary nucleophilic site in the 2-methyl-1,3-oxazole system is the nitrogen atom at position 3 (N-3). This nitrogen possesses a lone pair of electrons and is the most basic center in the molecule, making it susceptible to protonation and alkylation.

Electrophilic Sites: The carbon atoms of the oxazole ring are the primary electrophilic sites. The order of electrophilicity is generally C2 > C5 > C4. The C2 position is the most electron-deficient due to its proximity to both heteroatoms. Consequently, it is the most susceptible to nucleophilic attack, especially if it bears a suitable leaving group. The C5 and C4 positions are more susceptible to electrophilic attack, particularly when the ring is activated by electron-donating substituents. The methyl group at C2 can also be deprotonated under strong basic conditions, creating a nucleophilic center.

Data Presentation: Quantitative Analysis of Reactivity

The following tables summarize key quantitative data related to the reactivity of 2-methyl-1,3-oxazole and related systems.

| Property | Value | Compound | Reference |

| pKa of conjugate acid | 0.8 | 1,3-Oxazole | [Not available] |

| pKb | 1.17 | 1,3-Oxazole | [1] |

| Acidity of C2-H (pKa) | ~20 | 1,3-Oxazole | [1] |

| Dipole Moment | 1.37 D | 2-methyl-1,3-oxazole | [2] |

Table 2: Regioselectivity of Lithiation of a 2-Methyloxazole Derivative followed by Alkylation

| Entry | Base | Amine Additive | Product Ratio (Alkylation at CH3 : Alkylation at C5) |

| 1 | n-BuLi | None | 1 : 1.5 |

| 2 | n-BuLi | Diisopropylamine | 1 : 1.2 |

| 3 | n-BuLi | Diethylamine | 5.6 : 1 |

| 4 | LDA | None | 1.3 : 1 |

| 5 | LiNEt2 | None | >30 : 1 |

Experimental Protocols

This section provides detailed methodologies for key reactions involving the electrophilic and nucleophilic sites of 2-methyl-1,3-oxazole systems.

Protocol 1: Selective Lithiation and Alkylation of the 2-Methyl Group

This protocol describes a method for the selective deprotonation of the 2-methyl group followed by quenching with an electrophile.[3][4]

Materials:

-

2-Methyloxazole derivative

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethylamine

-

Electrophile (e.g., methyl triflate)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

A solution of the 2-methyloxazole derivative (1.0 equiv) in anhydrous THF is prepared in a flame-dried, argon-purged flask and cooled to -78 °C.

-

In a separate flask, a solution of lithium diethylamide (LDEA) is prepared by adding n-BuLi (1.4 equiv) to a solution of diethylamine (1.5 equiv) in anhydrous THF at -78 °C.

-

The LDEA solution is warmed to 0 °C for 10 minutes and then re-cooled to -78 °C.

-

The freshly prepared LDEA solution is added dropwise via cannula to the solution of the 2-methyloxazole derivative at -78 °C.

-

The resulting mixture is stirred at -78 °C for 10-30 minutes.

-

The electrophile (1.5 equiv) is added to the reaction mixture at -78 °C.

-

The reaction is stirred for an appropriate time (typically 1-3 hours) at -78 °C and then gradually warmed to room temperature.

-